molecular formula C8H9NO3 B1347119 5-Methyl-2-nitroanisole CAS No. 38512-82-2

5-Methyl-2-nitroanisole

Cat. No. B1347119
CAS RN: 38512-82-2
M. Wt: 167.16 g/mol
InChI Key: XCOUVPWGTSKINY-UHFFFAOYSA-N
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Description

5-Methyl-2-nitroanisole is a chemical compound with the molecular formula CH3C6H3(NO2)OCH3 . It has a molecular weight of 167.16 . This compound is used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-nitroanisole is represented by the linear formula CH3C6H3(NO2)OCH3 . The compound has a molecular weight of 167.16 .


Physical And Chemical Properties Analysis

5-Methyl-2-nitroanisole is a solid at room temperature . It has a melting point of 58-60°C . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 281.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Spectral Investigations and Materials Science

Research on similar compounds like 5-chloro-2-nitroanisole highlights the importance of nitroanisoles in understanding structural, spectroscopic, and electronic properties. Spectral studies, including FTIR, FT-Raman, UV, and NMR, alongside quantum chemical calculations, provide insights into their structural and electronic characteristics. Such studies are crucial for developing applications in dye-sensitized solar cells (DSSCs) and nonlinear optical materials, suggesting potential areas where 5-Methyl-2-nitroanisole could be relevant (Meenakshi, 2017).

Environmental Science and Occupational Safety

2-Nitroanisole and its derivatives are used in the production of azo dyes and other chemicals, making the monitoring of their concentrations in workplace air crucial for occupational safety. Developed methods for determining concentrations of nitroanisole compounds in the air highlight the importance of such research in ensuring a safe working environment and mitigating potential carcinogenic risks (Jeżewska & Woźnica, 2020). This underscores the environmental and health-related implications of nitroanisole compounds, suggesting areas where 5-Methyl-2-nitroanisole may also be relevant.

Chemical Synthesis and Catalysis

Research into the synthesis of nitroanisole derivatives and their catalytic properties indicates the role these compounds can play in chemical manufacturing processes. For example, the hydrogenation of o-nitroanisole to o-anisidine, a reaction significant to the pharmaceutical and fine chemicals industries, involves studying reactor performance and kinetics, demonstrating the utility of nitroanisole compounds in catalytic processes (Tadepalli, Halder, & Lawal, 2007). Such studies could provide a framework for exploring applications of 5-Methyl-2-nitroanisole in similar contexts.

Safety And Hazards

5-Methyl-2-nitroanisole is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed and causes serious eye irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

2-methoxy-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOUVPWGTSKINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191844
Record name 5-Methyl-2-nitroanisole
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-nitroanisole

CAS RN

38512-82-2
Record name 2-Methoxy-4-methyl-1-nitrobenzene
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Record name 5-Methyl-2-nitroanisole
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Record name 38512-82-2
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Record name 5-Methyl-2-nitroanisole
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Record name 5-methyl-2-nitroanisole
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Record name 5-METHYL-2-NITROANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
CP Butts, L Eberson, MP Hartshorn… - Journal of the Chemical …, 1996 - pubs.rsc.org
… of the trinitromethyl compound 19 and increased amounts of 4-fluoro-5-methyl-2-nitroanisole … for 4-fluoro-5-methyl2-trinitromethylanisole 19 and 4-fluoro-5-methyl-2-nitroanisole 22. …
Number of citations: 3 pubs.rsc.org
K NOJIMA, C ISOGAMI - Chemical and pharmaceutical bulletin, 1994 - jstage.jst.go.jp
… The HPLC method was adopted so that 3-methyl-2-nitroanisole, 5-methyl-2nitroanisole and 4-methyl-2-nitroanisole could be isolated individually. …
Number of citations: 11 www.jstage.jst.go.jp
S Sankararaman, WA Haney… - Journal of the American …, 1987 - ACS Publications
Aromatic cation radicals ArH’+ are spontaneously produced as solvent-caged species together with anions and radicals by the irradiation of the charge-transfer absorption band of the …
Number of citations: 99 pubs.acs.org
J Yu, Y Wang, P Zhang, J Wu - Synlett, 2013 - thieme-connect.com
… (15) requires three steps from commercially available 5-methyl-2-nitroanisole.[20] The synthesis of mukonine (16) needs five steps from 5-methyl-2-nitroanisole.[20] Scheme [3] showed …
Number of citations: 44 www.thieme-connect.com
P Baret, V Beaujolais, C Béguin… - European journal of …, 1998 - Wiley Online Library
… Materials and Equipment: Solvents were purified by standard techniques; 5-methyl-2-nitroanisole and 2-bromoanisole are commercially available (Aldrich). The amine “tren” was …
IA Ismail, DE Sharp, MR Chedekel - The Journal of Organic …, 1980 - ACS Publications
… Preparation of the appropriate substrate was accomplished by NBS bromination of 5-methyl-2-nitroanisole (see Scheme III). We could not drive the reaction to completion and had to …
Number of citations: 26 pubs.acs.org
OS Radchenko, EN Sigida… - Journal of …, 2011 - Wiley Online Library
… The combined product was recrystallized from benzene to give 8.36 g (68%) of pure 4-bromo-5-methyl-2-nitroanisole (7) as a slight yellow needles, mp 111–113C; IR (CHCl 3 ): 1039, …
Number of citations: 5 onlinelibrary.wiley.com
P Sreevatsan - 2018 - repository.upenn.edu
… 5-Methyl-2-nitroanisole 18. To an oven dried 100 mL round bottom flask with a stirbar, was … equipped with a stirbar, was added 5-methyl-2-nitroanisole 18 (1.5 g, 9.0 mmol), SnCl2 …
Number of citations: 0 repository.upenn.edu
A Muppidi, K Doi, CP Ramil, HG Wang, Q Lin - Tetrahedron, 2014 - Elsevier
… To a solution of 5-methyl-2-nitroanisole (1.0 g, 6 mmol) in 100 mL EtOH was added 0.1 g 10% Pd/C. The mixture was stirred at room temperature under a hydrogen balloon for 1.5 h. …
Number of citations: 34 www.sciencedirect.com
M Iwashita, S Fujii, S Ito, T Hirano, H Kagechika - Tetrahedron, 2011 - Elsevier
… The B ring fragment 8 was prepared from 5-methyl-2-nitroanisole (10). Reduction of nitro group by Fe in acidic conditions, followed by Sandmeyer iodination, gave iodide 12 in 65% (…
Number of citations: 15 www.sciencedirect.com

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